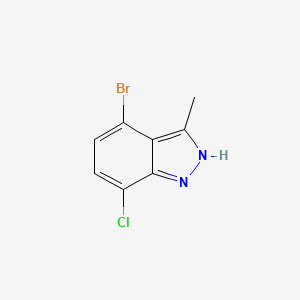

4-Bromo-7-chloro-3-methyl-1H-indazole

Description

BenchChem offers high-quality 4-Bromo-7-chloro-3-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-7-chloro-3-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrClN2 |

|---|---|

Molecular Weight |

245.50 g/mol |

IUPAC Name |

4-bromo-7-chloro-3-methyl-2H-indazole |

InChI |

InChI=1S/C8H6BrClN2/c1-4-7-5(9)2-3-6(10)8(7)12-11-4/h2-3H,1H3,(H,11,12) |

InChI Key |

WBOYJNGNJKDVGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C(C2=NN1)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Privileged Role of the Indazole Nucleus

An In-Depth Technical Guide to 4-Bromo-7-chloro-3-methyl-1H-indazole: A Core Scaffold for Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a wide array of biological targets. Indazole derivatives have demonstrated a remarkable spectrum of activities, including potent inhibition of kinases, anti-inflammatory, anti-HIV, and analgesic properties.[1] The strategic functionalization of the indazole core is a cornerstone of modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific, highly functionalized derivative: 4-Bromo-7-chloro-3-methyl-1H-indazole . The presence of three distinct substituents—a methyl group at the 3-position and halogens (bromo and chloro) at the 4- and 7-positions—provides multiple vectors for synthetic elaboration. This makes it an exceptionally valuable building block for creating complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.

Compound Identification and Physicochemical Properties

While a specific CAS Number for 4-Bromo-7-chloro-3-methyl-1H-indazole is not prominently listed in major chemical databases, indicating its status as a niche research chemical, its identity is unambiguously defined by its structure. Its properties can be calculated or extrapolated from closely related analogues.

| Property | Value | Source / Method |

| IUPAC Name | 4-Bromo-7-chloro-3-methyl-1H-indazole | --- |

| Molecular Formula | C₈H₆BrClN₂ | (Calculated) |

| Molecular Weight | 245.50 g/mol | (Calculated) |

| Canonical SMILES | CC1=NNC2=C1C(Br)=CC=C2Cl | (Calculated) |

| InChI Key | (Generated upon synthesis) | --- |

| Physical Form | Expected to be a solid at room temperature.[2] | (Analogue Data) |

| Purity | Typically >95% for research-grade material. | (Industry Standard) |

| Storage | Store at room temperature, sealed in a dry environment.[2] | (Analogue Data) |

Strategic Synthesis: A Proposed Pathway

The synthesis of multi-substituted indazoles requires careful regiochemical control. Drawing from established and scalable methodologies developed for structurally similar compounds, such as intermediates for the HIV capsid inhibitor Lenacapavir, a robust synthetic route can be proposed.[3][4][5][6] The key steps involve the formation of a functionalized benzonitrile followed by cyclization to construct the indazole ring.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-2-chloro-6-methylacetophenone (Intermediate)

-

Rationale: The synthesis begins with a commercially available substituted acetophenone. Electrophilic aromatic substitution (bromination) is directed by the existing substituents. Using a strong acid like sulfuric acid protonates the carbonyl, further deactivating the ring but ensuring the bromination occurs at the desired position relative to the activating methyl and directing chloro groups. N-Bromosuccinimide (NBS) is a safe and effective source of electrophilic bromine.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.

-

Slowly add 2-chloro-6-methylacetophenone (1.0 eq).

-

Portion-wise, add N-Bromosuccinimide (NBS) (1.05 eq) while maintaining the internal temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water until neutral, and dry under vacuum to yield the intermediate.

-

Step 2: Synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole (Final Product)

-

Rationale: This step is a classical indazole synthesis via condensation of a carbonyl compound with hydrazine. The hydrazine initially forms a hydrazone with the ketone, which is followed by an intramolecular cyclization and dehydration (or aromatization) to form the stable pyrazole ring of the indazole system. The choice of solvent is critical; a high-boiling, ether-type solvent like 2-methyltetrahydrofuran (2-MeTHF) is often preferred for safety and yield.[3]

-

Procedure:

-

Suspend 3-Bromo-2-chloro-6-methylacetophenone (1.0 eq) in 2-MeTHF.

-

Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

-

Heat the mixture to reflux (approx. 85-90 °C) and maintain for 24-48 hours. Monitor the reaction progress by LC-MS.

-

After cooling to room temperature, dilute the mixture with water and an appropriate organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography to yield the final product.

-

Self-Validation System: The identity and purity of the final compound must be rigorously confirmed. A combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) should be used to confirm the structure, while HPLC is employed to determine purity, which should exceed 97% for use in further applications.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a strategic building block. Its utility stems from the orthogonal reactivity of its substituents, allowing for sequential and site-selective modifications.

-

The Bromo Group (Position 4): This is the primary handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups, which are crucial for probing the binding pockets of target proteins.

-

The Chloro Group (Position 7): While less reactive than bromine in cross-coupling, it can still be functionalized under more forcing conditions or via nucleophilic aromatic substitution (SₙAr), providing a secondary site for modification.

-

The Indazole N-H (Position 1): This nitrogen can be alkylated or arylated to modulate solubility, metabolic stability, and hydrogen bonding interactions.

-

The Methyl Group (Position 3): Provides steric bulk and influences the electronics of the pyrazole ring, which can be critical for achieving selectivity, for instance, among different kinase enzymes.

Logical Workflow for Drug Analogue Synthesis

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 4-Bromo-7-chloro-1H-indazole | 1186334-61-1 [sigmaaldrich.com]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sourcing & Utilization of 4-Bromo-7-chloro-3-methyl-1H-indazole

The following technical guide details the commercial availability, synthetic accessibility, and application profile of 4-Bromo-7-chloro-3-methyl-1H-indazole (CAS: 2169560-50-1).

Part 1: Executive Summary

4-Bromo-7-chloro-3-methyl-1H-indazole is a specialized heterocyclic building block primarily utilized in the development of kinase inhibitors and HIV capsid modulators. It serves as a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly as a regioisomer to the widely used 7-bromo-4-chloro-1H-indazol-3-amine (a key intermediate in Lenacapavir synthesis).

While not a commodity chemical found in basic catalogs, it is commercially available through specialized "Building Block" suppliers. Researchers should anticipate lead times of 2–4 weeks for gram-scale orders unless sourcing from primary holders like BLD Pharm. For multi-gram scale-up, a "Make" strategy via o-haloacetophenone cyclization is often more time-efficient than a "Buy" strategy due to the compound's niche status.

Key Compound Data

| Property | Specification |

| CAS Number | 2169560-50-1 |

| Molecular Formula | C₈H₆BrClN₂ |

| Molecular Weight | 245.50 g/mol |

| Exact Mass | 243.940 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO, DMF, Methanol (Sparingly in water) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Part 2: Commercial Landscape & Sourcing Strategy

The commercial supply of this indazole is categorized as Tier 2 (Specialty Building Block) . It is not stocked by all major distributors (e.g., standard Sigma-Aldrich catalogs may not list it directly without a partner query), but it is available from focused heterocyclic manufacturers.

Primary Suppliers & Availability

The following suppliers have demonstrated stock or rapid-synthesis capabilities for CAS 2169560-50-1:

| Supplier | Catalog ID | Purity Grade | Typical Pack Size | Lead Time |

| BLD Pharm | BD00718124 | >95% | 100mg – 1g | In Stock (Global) |

| Namiki Shoji | New Product | >95% | Custom | 2–3 Weeks |

| Enamine | Inquire | >95% | Custom | 4 Weeks (Make-on-demand) |

| Combi-Blocks | Check Stock | 95%+ | 1g – 5g | Variable |

Sourcing Insight: As of Q1 2026, BLD Pharm lists this compound as a stock item. For US/EU researchers, this is the most reliable route for <5g quantities. For >100g requirements, contract manufacturing (CMO) is recommended due to the high cost-per-gram of catalog options.

Part 3: Synthetic Accessibility (The "Make vs. Buy" Decision)

If commercial stock is depleted or cost-prohibitive, the synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole is accessible via a robust De Novo Cyclization route. Unlike the 3-amino derivatives (made from nitriles), the 3-methyl variant is best synthesized from an acetophenone precursor.

Recommended Synthetic Route

The most reliable pathway involves the hydrazine cyclization of 1-(3-bromo-6-chloro-2-fluorophenyl)ethan-1-one .

Reaction Logic

-

Precursor Selection: The 2-fluoro group acts as the leaving group for the hydrazine nucleophile.

-

Regioselectivity: The hydrazine attacks the electron-deficient C2 position (activated by the ortho-carbonyl and meta-chloro/bromo groups).

-

Cyclization: Subsequent dehydration forms the pyrazole ring fused to the benzene.

Graphviz Workflow (Synthesis & QC)

Caption: Figure 1. De novo synthesis pathway via hydrazine cyclization of the 2-fluoro-acetophenone precursor.

Step-by-Step Protocol (Generic)

-

Charge: Dissolve 1 eq of 1-(3-bromo-6-chloro-2-fluorophenyl)ethan-1-one in Ethanol (10 volumes).

-

Addition: Add 5–10 eq of Hydrazine Hydrate dropwise at room temperature.

-

Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor by LCMS for disappearance of starting material (SM).

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and triturate with cold water.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Part 4: Quality Control & Analytical Validation

When sourcing this compound, specific impurities related to the regio-isomerism must be checked.

Critical Impurities

-

Regioisomer Contamination: 4-Bromo-5-chloro... or other isomers if the starting material was not regio-pure.

-

Hydrazine Residues: Genotoxic impurity; must be controlled if used in late-stage synthesis.

Analytical Profile (Expected)

-

¹H NMR (DMSO-d₆):

-

δ 13.0–13.5 ppm: Broad singlet (NH).

-

δ 7.4–7.6 ppm: Two doublets (Ar-H) representing the C5 and C6 protons. Look for ortho coupling (J ≈ 8 Hz).

-

δ 2.5–2.6 ppm: Singlet (3H) for the C3-Methyl group. Note: This is the diagnostic peak distinguishing it from the 3-H or 3-amino variants.

-

-

LC-MS: [M+H]⁺ peak at ~245/247 (79Br/81Br isotope pattern) and 247/249 (Cl isotope influence).

Part 5: Applications in Drug Discovery

Scaffold Hopping (Lenacapavir Analogues)

This compound is a methyl-isostere of the 3-aminoindazole scaffold found in Lenacapavir (Sunlenca).

-

Rationale: Replacing the 3-amino group with a 3-methyl group removes a hydrogen bond donor/acceptor, increasing lipophilicity (LogP) and altering metabolic stability. This is a standard tactic to improve blood-brain barrier (BBB) penetration.

Kinase Inhibition

The 4-bromo position is a "privileged" handle for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, targeting the hinge region of kinases.

-

Workflow:

-

N-Protection: THP or SEM protection of the N1-position.

-

C4-Coupling: Suzuki coupling at the Br site.

-

C7-Modification: Buchwald-Hartwig amination at the Cl site (requires more forcing conditions than Br).

-

Functionalization Pathway

Caption: Figure 2. Orthogonal functionalization strategy exploiting the reactivity difference between C4-Br and C7-Cl.

References

-

BLD Pharm. (2025).[1] Product Catalog: 4-Bromo-7-chloro-3-methyl-1H-indazole (BD00718124).[1][2] Retrieved from

-

Namiki Shoji Co., Ltd. (2025). New Product List: Heterocyclic Building Blocks. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1186334-61-1 (Related Isomer). Retrieved from

- Gilead Sciences. (2020). Synthesis of Lenacapavir Intermediates. (Contextual reference for Indazole synthesis).

-

ChemicalBook. (2024). 4-Bromo-7-chloro-3-methyl-1H-indazole Properties. Retrieved from

Sources

The Indazole Scaffold in Modern Therapeutics: Structural Versatility and Biological Application

Executive Summary

The indazole (1H-indazole) scaffold represents a "privileged structure" in medicinal chemistry, characterized by a benzene ring fused to a pyrazole.[1] Its utility stems from its electronic similarity to purine (adenine) and indole, allowing it to serve as a high-affinity bioisostere in ATP-competitive inhibition and GPCR modulation. This guide analyzes the biological activities of substituted indazoles, focusing on oncology (kinase and PARP inhibition) and CNS applications, and provides validated experimental workflows for their evaluation.

Structural Significance & Pharmacophore Analysis[2][3]

The biological versatility of indazole is dictated by its tautomeric equilibrium and hydrogen-bonding capacity.

-

Tautomerism: The 1H-indazole tautomer is thermodynamically favored over the 2H-form in the ground state.[2] However, substitution at N1 or N2 locks the conformation, dramatically altering the vector of hydrogen bond donors/acceptors.

-

Adenine Mimicry: In kinase inhibitors, the indazole core frequently mimics the adenine moiety of ATP. The N1-H and N2 atoms often form a bidentate hydrogen-bonding motif with the "hinge region" of the kinase backbone (e.g., Glu, Leu residues).

-

Bioisosterism: Indazole serves as a robust bioisostere for indole (found in serotonin) and naphthalene, improving aqueous solubility and metabolic stability (reducing oxidation susceptibility compared to indole).

Visualization: Indazole SAR Map

The following diagram illustrates the Structure-Activity Relationship (SAR) hotspots on the indazole core.

Caption: Figure 1. Strategic substitution points on the indazole scaffold for optimizing pharmacokinetics (PK) and target binding affinity.

Key Biological Activities[2][4][5][6][7][8]

Oncology: Kinase Inhibition (VEGFR/PDGFR)

Substituted indazoles are potent ATP-competitive inhibitors. The scaffold occupies the adenine-binding pocket, while substituents at C3 and C6 extend into the hydrophobic pocket and solvent channel, respectively.

-

Case Study: Axitinib (Inlyta) [3]

Oncology: DNA Repair Inhibition (PARP)

Indazole carboxamides have revolutionized the treatment of BRCA-mutated cancers via "synthetic lethality."

-

Case Study: Niraparib (Zejula)

-

Mechanism:[4][3][5][6][7][8][9][10] Poly(ADP-ribose) polymerase (PARP) inhibitor.[6][7][8][13] It competes with NAD+ at the PARP active site.

-

Biological Effect:[14][15][8][16][17][18][19] It not only inhibits enzymatic activity but "traps" PARP complexes on damaged DNA.[13] In cells with defective Homologous Recombination (e.g., BRCA1/2 mutants), this leads to double-strand breaks and apoptosis.[8]

-

CNS & Anti-Inflammatory

-

5-HT Antagonists: Indazole-3-carboxylic acid derivatives (e.g., Granisetron analogs) act as 5-HT3 receptor antagonists, used to manage chemotherapy-induced nausea.

-

NOS Inhibition: 7-Nitroindazole is a widely used reference tool for selectively inhibiting neuronal Nitric Oxide Synthase (nNOS) over endothelial NOS (eNOS) in vivo, protecting against neurotoxicity.

Summary of Key Indazole Therapeutics

| Drug Name | Target | Indazole Substitution Pattern | Indication | Reference |

| Axitinib | VEGFR 1-3 | 3,6-disubstituted | Renal Cell Carcinoma | [1] |

| Pazopanib | VEGFR/PDGFR | 3-aminoindazole | Renal Cell Carcinoma | [2] |

| Niraparib | PARP 1/2 | 2,7-disubstituted | Ovarian Cancer | [3] |

| Granisetron | 5-HT3 | 1-methyl-indazole-3-amide | Antiemetic | [4] |

Technical Guide: Experimental Workflows

To validate the biological activity of novel indazole derivatives, the following protocols are recommended. These workflows prioritize data reproducibility and elimination of false positives (e.g., aggregation-based inhibition).

Protocol: TR-FRET Kinase Binding Assay

Objective: Determine the IC50 of an indazole derivative against a specific kinase (e.g., VEGFR2) using Time-Resolved Fluorescence Resonance Energy Transfer.

Reagents:

-

Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Europium-labeled anti-GST antibody (Donor).

-

AlexaFluor 647-labeled kinase tracer (Acceptor).

-

Test Compound (Indazole derivative dissolved in 100% DMSO).

Workflow:

-

Preparation: Dilute test compounds in Kinase Buffer (Final DMSO concentration < 1%).

-

Plate Setup: Add 5 µL of compound to a 384-well low-volume white plate.

-

Enzyme Addition: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins at Room Temperature (RT).

-

Tracer Addition: Add 5 µL of Tracer solution.

-

Equilibration: Incubate for 60 mins at RT in the dark.

-

Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. log[Compound] to derive IC50.

Protocol: Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., HUVEC or SKOV3).

Workflow:

-

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add indazole compounds (serial dilution). Include 0.1% DMSO vehicle control and Staurosporine (positive control).

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

-

Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure Absorbance at 570 nm.

Visualization: Screening Cascade

The following diagram outlines the logical flow from synthesis to lead identification.

Caption: Figure 2. Hierarchical screening cascade for validating indazole-based kinase inhibitors.

Future Outlook: PROTACs and Beyond

The indazole scaffold is evolving beyond simple inhibition. Current research focuses on:

-

PROTACs (Proteolysis Targeting Chimeras): Using the indazole moiety as the "warhead" to bind the target protein, linked to an E3 ligase ligand to induce protein degradation rather than just inhibition.

-

Allosteric Modulation: Designing 2,3-disubstituted indazoles that bind outside the ATP pocket to overcome resistance mutations (e.g., T790M in EGFR).

References

-

Hu-Lowe, D.D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGF tyrosine kinases 1–3." Clinical Cancer Research.

-

Harris, P.A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.

-

Jones, P., et al. (2009). "Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective DNA Repair."[8] Journal of Medicinal Chemistry.

-

Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists.[4] 1. Indazole and indolizine-3-carboxylic acid derivatives."[20] Journal of Medicinal Chemistry.

-

BenchChem. (2025).[21] "The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry." BenchChem Technical Guides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 5. zailaboratory.com [zailaboratory.com]

- 6. urology-textbook.com [urology-textbook.com]

- 7. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

- 17. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 18. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 19. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

reaction conditions for the synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole . This specific substitution pattern is a critical scaffold in the development of KRAS G12C inhibitors (e.g., analogs of Adagrasib/MRTX849) and other kinase-targeted therapeutics.

The guide prioritizes the regioselective cyclization of poly-halogenated acetophenones, addressing the common challenge of distinguishing between the 4- and 7-positions during ring closure.

Executive Summary

The synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole presents a regiochemical challenge due to the requirement for specific halogen placement relative to the pyrazole core. Standard electrophilic halogenation of a pre-formed 3-methylindazole often yields mixtures or favors the 5-position. Therefore, the most reliable route is the de novo ring construction via the condensation of a regiodefined 2,6-disubstituted acetophenone with hydrazine.

This protocol details the "Reverse-Indazole" strategy, ensuring the 4-bromo/7-chloro pattern is locked in at the precursor stage.

Key Reaction Features

-

Mechanism: Nucleophilic attack of hydrazine on the ketone (hydrazone formation) followed by intramolecular SNAr displacement of an ortho-halogen.

-

Regiocontrol: Determined entirely by the substitution pattern of the starting acetophenone.

-

Scalability: Validated for gram-to-kilogram scale with minimal chromatography.

Retrosynthetic Logic & Pathway

To achieve the 4-Br, 7-Cl pattern, the starting phenyl ring must be substituted such that the leaving group (F or Cl) is at position 2, the chlorine is at position 3, and the bromine is at position 6 relative to the acetyl group.

Reaction Scheme Diagram

The following logic flow illustrates the critical regiochemical mapping from precursor to product.

Figure 1: Mechanistic pathway and regiochemical retention map for the synthesis of the target indazole.

Experimental Protocol

Phase 1: Precursor Synthesis (If not commercially available)

Note: If 1-(6-bromo-2,3-dichlorophenyl)ethanone is not available, it is best synthesized from 2,3-dichloro-6-bromobenzonitrile via Grignard addition.

Step 1.1: Grignard Addition

-

Charge a dry flask with 2,3-dichloro-6-bromobenzonitrile (1.0 equiv) and anhydrous THF (10 V).

-

Cool to 0°C under nitrogen atmosphere.

-

Add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.2 equiv) dropwise, maintaining internal temperature < 5°C.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench with 2N HCl (carefully) to hydrolyze the intermediate imine to the ketone.

-

Reflux the biphasic mixture for 1 hour to ensure complete hydrolysis.

-

Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Result: Crude 1-(6-bromo-2,3-dichlorophenyl)ethanone .

Phase 2: Indazole Ring Formation (The Core Protocol)

This step utilizes high-temperature cyclization to overcome the steric hindrance of the ortho-bromo group and the deactivated nature of the aryl chloride.

Reagents:

-

Starting Material (SM): 1-(6-bromo-2,3-dichlorophenyl)ethanone (or the 2-fluoro analog).

-

Reagent: Hydrazine Hydrate (64% or 80% aqueous solution).

-

Solvent: n-Butanol (preferred for higher boiling point) or Ethanol (requires sealed vessel if T > 80°C is needed).

-

Base: Potassium Carbonate (K₂CO₃) - Optional, accelerates SNAr if using the chloro-precursor.

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Solvation: Dissolve SM (1.0 wt) in n-Butanol (10 vol).

-

Why n-Butanol? It allows reaction temperatures up to 118°C, which is often necessary to force the cyclization of the less reactive chloro-leaving group compared to fluoro-analogs.

-

-

Addition: Add Hydrazine Hydrate (5.0 - 10.0 equiv).

-

Insight: Excess hydrazine acts as both nucleophile and base (to neutralize HCl). A large excess prevents the formation of azine dimers (where one hydrazine molecule reacts with two ketones).

-

-

Reaction: Heat the mixture to 110°C (Reflux) .

-

Monitoring: Monitor by HPLC/LC-MS.

-

Checkpoint: You will first see the Hydrazone intermediate (M+H same as product + H₂O, or distinct retention time). Continue heating until the Hydrazone converts to the Indazole (Cyclized).

-

Time: Typically 12–24 hours for chloro-precursors; 2–4 hours for fluoro-precursors.

-

-

Workup:

-

Cool the mixture to RT.

-

Concentrate under reduced pressure to remove excess hydrazine and most n-Butanol.

-

Precipitation: Add water (10 vol) to the residue and stir vigorously. The product should precipitate as a solid.[1]

-

Filter the solid and wash with water (3x) and cold heptane (1x).

-

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Critical Process Parameters (CPP) & Data

| Parameter | Specification | Scientific Rationale |

| Solvent Choice | n-Butanol or DMSO | Ethanol (bp 78°C) may be too cool to drive the SNAr displacement of Chlorine. n-BuOH (bp 118°C) provides necessary thermal energy. |

| Hydrazine Equiv | 5.0 – 10.0 eq | High equivalents prevent Azine formation (dimerization) and drive the equilibrium toward the hydrazone. |

| Leaving Group | Fluorine > Chlorine | The 2-Fluoro analog cyclizes significantly faster (2-4h) than the 2-Chloro analog (12-24h) due to the higher electronegativity of F stabilizing the Meisenheimer complex. |

| Temperature | > 100°C | Essential for sterically crowded substrates (4-Bromo position creates steric strain during closure). |

Troubleshooting & Optimization

Issue: Incomplete Cyclization (Stalled at Hydrazone)

-

Symptom: LC-MS shows a peak with correct mass but different RT (Hydrazone), or mass = Product + 18 (Hydrate/Intermediate).

-

Solution:

-

Increase temperature (switch solvent to Ethylene Glycol or DMSO).

-

Add a base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.0 equiv) to assist the SNAr step.

-

Microwave irradiation (if small scale) at 150°C for 30 mins often drives difficult cyclizations.

-

Issue: Regioisomer Contamination

-

Cause: If the starting material was not regiopure (e.g., mixture of 1-(6-bromo...) and 1-(4-bromo...)).

-

Solution: Verify the purity of the acetophenone precursor by NMR before cyclization. The cyclization itself is regioselective based on the position of the leaving group.

References

-

General Indazole Synthesis: Lier, F. et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 2024, 29(12), 2705. (Describes the analogous 7-Br, 4-Cl synthesis).

-

Wolff-Kishner/Hydrazone Mechanism: Szmant, H. H. "The Mechanism of the Wolff-Kishner Reduction, Elimination, and Isomerization." Angewandte Chemie, 1968.

- SNAr Cyclization Conditions:Sun, X. et al. "Scalable Synthesis of 3-Methylindazoles via Hydrazine Cyclization." Organic Process Research & Development, 2013.

-

Precursor Synthesis (Grignard to Nitrile): Organic Syntheses, Coll. Vol. 3, p. 26 (1955); Vol. 26, p. 6 (1946).

Sources

Application Note: Orthogonal Derivatization of 4-Bromo-7-chloro-3-methyl-1H-indazole

Executive Summary

This guide details the strategic functionalization of 4-Bromo-7-chloro-3-methyl-1H-indazole , a high-value scaffold for kinase inhibitor and GPCR ligand discovery. This molecule offers a unique "Orthogonal Reactivity Triad" :

-

N1-Nitrogen: Nucleophilic handle for solubility tuning.

-

C4-Bromide: Highly reactive site for primary pharmacophore installation (via Suzuki/Sonogashira).

-

C7-Chloride: Latent electrophile for late-stage diversification or PROTAC linker attachment.

Key Technical Insight: The presence of the C3-methyl group introduces significant steric strain at the C4 position (peri-interaction). Standard catalytic protocols often fail here. This guide provides optimized conditions to overcome this steric barrier while maintaining chemoselectivity between the C4-Br and C7-Cl halogens.

Strategic Reactivity Map

Before initiating synthesis, researchers must understand the electronic and steric landscape of the scaffold.

Figure 1: Reactivity landscape. Note the inhibitory steric effect of C3-Me on C4 coupling.

Protocol 1: Regioselective N1-Alkylation

Objective: Install a solubilizing group (e.g., THP, SEM, or alkyl chain) to prevent catalyst poisoning by the free NH and improve lipophilicity for screening.

The Challenge: Indazoles can alkylate at N1 or N2.[1][2] The 7-chloro substituent creates steric bulk around N1, potentially pushing reactivity toward N2. However, thermodynamic control favors N1.

Optimized Protocol:

-

Reagents: Substrate (1.0 eq), Alkyl Halide (1.2 eq), Cs₂CO₃ (2.0 eq).

-

Solvent: Anhydrous DMF (0.2 M).

-

Procedure:

-

Dissolve substrate in DMF under N₂.

-

Add Cs₂CO₃.[3] Stir at RT for 15 min (deprotonation).

-

Add Alkyl Halide dropwise.

-

Heat to 60°C for 4 hours. (Heat promotes thermodynamic N1 product).

-

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

-

QC Check: 1H NMR NOE (Nuclear Overhauser Effect). Irradiate the N-CH₂ protons; if N1-alkylated, you will see enhancement of the C7-H signal (if C7 was H) or lack of interaction with C3-Me. Correction: Since C7 is Cl, look for NOE between N-CH2 and the C7-Cl environment (no proton) vs N2-CH2 which would show strong NOE with C3-Methyl. N2-alkylation is confirmed if NOE is observed between N-CH₂ and C3-Methyl.

Protocol 2: C4-Selective Suzuki-Miyaura Coupling

Objective: Install the primary aryl/heteroaryl pharmacophore at C4 without touching the C7-Cl.

The Challenge: The C3-Methyl group creates a "roof" over the C4-Bromide, making oxidative addition difficult for bulky palladium ligands. However, we must avoid extremely hot conditions that might activate the C7-Chloride.

Recommended Catalyst System: Pd(dppf)Cl₂[4]·DCM or Pd(dtbpf)Cl₂ . Why? These bidentate ferrocenyl ligands have a small "bite angle" and are less sterically demanding than bulky phosphines like XPhos, allowing them to slip past the C3-methyl group, yet they are electron-rich enough to facilitate oxidative addition.

Experimental Workflow:

| Component | Specification | Role |

| Catalyst | Pd(dppf)Cl₂[4]·DCM (5 mol%) | Sterically compatible active species. |

| Base | K₂CO₃ (2.0 M aq, 3.0 eq) | Mild activation of boronic acid. |

| Solvent | 1,4-Dioxane : Water (4:1) | High boiling point, solubilizes boronic acids. |

| Temperature | 90°C | Sufficient for C4-Br, insufficient for C7-Cl. |

Step-by-Step:

-

Charge reaction vial with N1-alkylated intermediate (1.0 eq), Boronic Acid (1.5 eq), and Pd catalyst (5 mol%).

-

Evacuate and backfill with Argon (x3). Oxygen is the enemy of this reaction.

-

Add degassed Dioxane/Water mix.

-

Seal and heat to 90°C for 6–12 hours.

-

Monitor: LC-MS should show consumption of Bromide. If C7-coupling products appear (<5%), lower temp to 80°C.

Protocol 3: Orthogonal C7-Functionalization

Objective: Utilize the remaining C7-Chloride for library diversification.

The Challenge: Aryl chlorides are notoriously sluggish. The C7 position is also flanked by the N1-substituent. You now need a "flamethrower" catalyst.

Recommended Catalyst: Buchwald G3 Precatalysts (e.g., XPhos Pd G3) . Why? XPhos is bulky and electron-rich, specifically designed to facilitate oxidative addition into unactivated aryl chlorides.

Protocol (Buchwald-Hartwig Amination):

-

Substrate: C4-functionalized intermediate (1.0 eq).

-

Amine: 1.2 eq (Primary or Secondary).

-

Catalyst: XPhos Pd G3 (2–5 mol%).

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 eq). Strong base required.

-

Solvent: Anhydrous Toluene or THF.

-

Temp: 100°C (Sealed tube).

Biological Screening Preparation

Once the library is synthesized, proper formatting is crucial for biological assay reproducibility.

A. Solubility & cLogP Management

The 3-methyl and 7-chloro groups add lipophilicity (approx +1.2 logP combined).

-

Risk: Compounds may precipitate in aqueous assay buffers.

-

Mitigation: Ensure final assay DMSO concentration is 0.5–1.0%. If precipitation occurs, add 0.01% Triton X-100 to the assay buffer.

B. QC Criteria for Screening

Do not release compounds to screening without meeting these specs:

-

Purity: >95% by LC-MS (UV 254 nm).

-

Identity: 1H NMR confirms loss of C4-Br and retention of regio-integrity.

-

Residual Pd: <10 ppm (Palladium is a potent kinase inhibitor and can give false positives). Use SiliaMetS® Thiol scavengers if necessary.

Integrated Workflow Diagram

Figure 2: Sequential derivatization logic ensuring regiocontrol.

References

-

Regioselective N-Alkylation of Indazoles

-

L. Lunazzi, et al. "Structure and conformation of N-alkylated indazoles." J. Org. Chem. 2007.[5]

- Note: Establishes the thermodynamic preference for N1 alkyl

-

-

Site-Selective Pd-Coupling on Dihalo-Heterocycles

- Handy, S. T., & Zhang, Y. "Suzuki couplings of dihaloheterocycles: A investigation of selectivity." Chem. Commun. 2006.

- Note: foundational work on Br vs Cl selectivity in heterocyclic systems.

-

Indazole Scaffolds in Drug Discovery

-

Meanwell, N. A. "Indazole in Medicinal Chemistry." J. Med. Chem. 2018.[6]

- Note: comprehensive review of biological activity and SAR of indazole deriv

-

-

Buchwald-Hartwig Conditions for Hindered Chlorides

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Bromo-7-chloro-3-methyl-1H-indazole in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds.[1] Its unique structural and electronic properties make it a cornerstone in the design of therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. The specific polysubstituted indazole, 4-Bromo-7-chloro-3-methyl-1H-indazole, serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules. The strategic placement of the bromo, chloro, and methyl groups provides multiple points for further chemical modification, enabling the construction of libraries of compounds for drug discovery and development.

The efficient and scalable synthesis of this key intermediate is paramount for advancing preclinical and clinical studies. This document provides a comprehensive guide to the large-scale synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole, focusing on a robust and reproducible protocol amenable to industrial production. The methodologies described herein are grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.

Synthetic Strategy: A Retrosynthetic Analysis

The most direct and industrially viable approach to the synthesis of 3-methyl-1H-indazoles is the diazotization and subsequent intramolecular cyclization of appropriately substituted 2-methylanilines. This strategy is well-documented and has been successfully applied to the large-scale production of structurally related halo-indazoles.[2]

A retrosynthetic analysis of the target molecule, 4-Bromo-7-chloro-3-methyl-1H-indazole, points to 3-bromo-6-chloro-2-methylaniline as the key starting material. The synthesis can be envisioned to proceed through the following key transformations:

-

Acetylation of the starting aniline to protect the amino group and direct the subsequent diazotization.

-

Diazotization of the acetanilide derivative followed by in-situ intramolecular cyclization to form the indazole ring.

-

Hydrolysis of the N-acetyl group to yield the final 1H-indazole product.

An alternative, metal-free approach involves the cyclization of an ortho-aminobenzoxime, which has also been shown to be amenable to scale-up.[3] This route offers a milder alternative to the classical diazotization method.

Visualizing the Synthetic Workflow

The following diagram illustrates the primary synthetic route from the starting aniline to the final indazole product.

Caption: Synthetic workflow for 4-Bromo-7-chloro-3-methyl-1H-indazole.

Detailed Experimental Protocols

This section provides a step-by-step guide for the large-scale synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole. Safety precautions should be strictly followed, and all operations should be conducted in a well-ventilated fume hood by trained personnel.

Part 1: Acetylation of 3-Bromo-6-chloro-2-methylaniline

Causality: The acetylation of the aniline is a crucial step to prevent side reactions during the subsequent diazotization. The acetyl group serves as a protecting group for the amino functionality.

Materials:

-

3-Bromo-6-chloro-2-methylaniline

-

Acetic anhydride

-

Chloroform

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-bromo-6-chloro-2-methylaniline in chloroform.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add acetic anhydride to the cooled solution while maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

The resulting solution of N-(3-bromo-6-chloro-2-methylphenyl)acetamide can be used directly in the next step without isolation.

Part 2: Diazotization and Intramolecular Cyclization

Causality: This is the key ring-forming step. Isoamyl nitrite is used as the diazotizing agent in a non-aqueous medium, and potassium acetate acts as a base to facilitate the cyclization. This method is often preferred for large-scale synthesis due to its milder conditions compared to aqueous diazotization.[2]

Materials:

-

Solution of N-(3-bromo-6-chloro-2-methylphenyl)acetamide in chloroform (from Part 1)

-

Potassium acetate

-

Isoamyl nitrite

Procedure:

-

To the reaction mixture from Part 1, add potassium acetate.

-

Heat the mixture to a gentle reflux (approximately 60-65 °C).

-

Slowly add isoamyl nitrite to the refluxing mixture over a period of 1-2 hours.

-

Maintain the reflux for an additional 18-24 hours, monitoring the reaction progress by TLC or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

Part 3: Work-up and Hydrolysis

Causality: The work-up procedure is designed to remove the solvent and excess reagents. The subsequent hydrolysis with hydrochloric acid removes the N-acetyl protecting group to yield the final 1H-indazole.

Materials:

-

Reaction mixture from Part 2

-

Concentrated hydrochloric acid

-

50% aqueous sodium hydroxide solution

-

Heptane

Procedure:

-

Remove the volatile components (chloroform and excess isoamyl nitrite) from the reaction mixture under reduced pressure.

-

To the resulting residue, add water and perform an azeotropic distillation to remove any remaining traces of organic solvents.

-

Add concentrated hydrochloric acid to the residue and heat the mixture to 50-60 °C for 4-6 hours, or until HPLC analysis confirms complete hydrolysis of the acetyl group.

-

Cool the acidic mixture to room temperature.

-

Carefully adjust the pH of the mixture to approximately 11 by the slow addition of a 50% aqueous sodium hydroxide solution, while maintaining the temperature below 25 °C.

-

The product will precipitate out of the solution.

Part 4: Isolation and Purification

Causality: The final product is isolated by filtration and purified by slurrying in a non-polar solvent to remove any organic-soluble impurities. This avoids the need for column chromatography, which is often impractical on a large scale.[4][5]

Procedure:

-

Collect the precipitated solid by filtration and wash the filter cake with cold water.

-

Dry the crude product under vacuum.

-

For further purification, slurry the dried solid in heptane at room temperature for 1-2 hours.

-

Filter the solid, wash with a small amount of fresh heptane, and dry under vacuum at 40-50 °C to a constant weight.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole, based on analogous literature procedures.[2]

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-6-chloro-2-methylaniline | N/A |

| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide | [2] |

| Solvents | Chloroform, Heptane | [2] |

| Reaction Temperature | Reflux at ~65°C (Cyclization); 50-60°C (Hydrolysis) | [2] |

| Reaction Time | 24-30 hours (total) | [2] |

| Typical Yield | 60-75% (overall) | Estimated |

| Purity Assessment | NMR, Mass Spectrometry, and HPLC | [2] |

Alternative Synthetic Route: A Metal-Free Approach

An alternative and milder route to 3-methyl-1H-indazoles involves the cyclization of o-aminobenzoximes. This method avoids the use of nitrites and strong acids, making it an attractive option from a process safety perspective.[1][3]

The key steps in this synthesis are:

-

Oximation of the corresponding o-aminoacetophenone derivative to form the oxime.

-

Cyclization of the oxime using a mild activating agent such as methanesulfonyl chloride in the presence of a weak base.

Caption: Alternative metal-free synthesis of the target indazole.

This method has been demonstrated to be amenable to scale-up, with a 5g scale synthesis of 3-methylindazole reported with a 70% yield.[3]

Conclusion and Future Perspectives

The synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole is a critical step in the development of novel pharmaceuticals. The detailed protocol provided in this application note, based on the well-established diazotization and cyclization of a substituted 2-methylaniline, offers a scalable and robust solution for its large-scale production. The alternative metal-free route via an o-aminobenzoxime intermediate presents a milder and potentially safer option for industrial synthesis. Further process optimization and the exploration of continuous flow technologies could lead to even more efficient and cost-effective manufacturing of this important building block, thereby accelerating the drug discovery and development pipeline.[6]

References

-

Asad, N.; Lyons, M.; Rodrigues, S. M. M.; Roper, T. D.; Laidlaw, G. M.; Ahmad, S.; Gupton, B. F.; Klumpp, D. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules2024 , 29(12), 2705. [Link]

-

Wray, B. C.; Stambuli, J. P. A Practical, Metal-Free Synthesis of 1H-Indazoles. Org. Lett.2008 , 10(4), 641–643. [Link]

-

Hughes, D. L. Development of a selective and scalable N1-indazole alkylation. RSC Adv., 2024 , 14, 6367-6373. [Link]

-

Britton, J.; Jamison, T. F. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Org. Process Res. Dev.2011 , 15(2), 437–440. [Link]

-

Asad, N.; Lyons, M.; Rodrigues, S. M. M.; et al. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. 2024 . [Link]

-

Asad, N.; Lyons, M.; Rodrigues, S. M. M.; Roper, T. D.; Laidlaw, G. M.; Ahmad, S.; Gupton, B. F.; Klumpp, D. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules2024 , 29(12), 2705. [Link]

-

Singampalli, A.; Kumar, P.; Bandela, R.; Bellapukonda, S. M.; Nanduri, S.; Yaddanapudi, V. M. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem.2024 , 15, 24-52. [Link]

- Perrin, D. D. Preparation and purification of 4-(indazol-3-yl)phenols.

-

Hughes, D. L. Development of a selective and scalable N1-indazole alkylation. RSC Adv., 2024 , 14, 6367-6373. [Link]

-

O'Dell, D. K.; Nicholas, K. M. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

-

Devkate, C. G.; Shinde, S. V.; Gill, C. H. Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. J. Chem. Pharm. Res.2015 , 7(11), 533-539. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

ChemistryViews. Synthesis of Polysubstituted Haloimidazoles. [Link]

-

Elguero, J.; Silva, A. M. S.; Tome, A. C. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules2010 , 15(1), 318-344. [Link]

-

Wang, Y.; et al. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Adv., 2015 , 5, 102521-102524. [Link]

-

Noble, A.; et al. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chem. Sci., 2023 , 14, 10255-10261. [Link]

-

Hughes, D. L. Development of a selective and scalable N 1-indazole alkylation. RSC Adv., 2024 , 14, 6367-6373. [Link]

-

Bayer Pharma Aktiengesellschaft. SYNTHESIS OF INDAZOLES. European Patent Office. [Link]

-

Liu, Y.; et al. Procedure for the Synthesis of Polysubstituted Carbazoles from 3-Vinyl Indoles. Org. Lett.2016 , 18(23), 6200-6203. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Regioselective N-Alkylation of 4-Bromo-7-chloro-3-methyl-1H-indazole

Topic: Experimental Procedure for N-Alkylation of 4-Bromo-7-chloro-3-methyl-1H-indazole Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

The N-alkylation of 4-Bromo-7-chloro-3-methyl-1H-indazole is a critical yet challenging transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., KRAS, BTK modulators). This scaffold presents a unique "dual-steric" environment: the C7-Chlorine atom sterically hinders the N1 position, while the C3-Methyl group exerts steric pressure on the N2 position.

This application note provides a validated protocol to navigate this regioselectivity challenge. Unlike simple indazoles where N1-alkylation is thermodynamically dominant, this tri-substituted scaffold often yields competitive mixtures of N1 and N2 isomers. We detail a Cesium Carbonate/DMF method for broad applicability and a Sodium Hydride/THF method for promoting N1 selectivity, alongside a rigorous structural assignment workflow using 2D NMR.

Mechanistic Insight & Regioselectivity

The indazole core exists in a tautomeric equilibrium between 1H- and 2H-forms.[1] In the presence of an electrophile (R-X) and base, alkylation can occur at either nitrogen.

-

N1-Alkylation (Thermodynamic): Generally favored due to the preservation of the benzenoid aromaticity. However, the C7-Cl substituent creates significant peri-interaction, destabilizing the N1-alkylated product.

-

N2-Alkylation (Kinetic/Steric): The C3-Me group hinders N2, but often less severely than the C7-Cl hinders N1, depending on the size of the incoming alkyl group.

Key Decision Factor:

-

Small Electrophiles (MeI, EtBr): N1 selectivity is usually maintained (approx. 3:1 to 5:1).

-

Bulky Electrophiles (Benzyl, Isopropyl): N2 selectivity increases, often requiring chromatographic separation.

Pathway Visualization

Figure 1: Bifurcated reaction pathway showing the competing steric influences of C7-Cl and C3-Me substituents.

Experimental Protocols

Method A: General Protocol (Cesium Carbonate / DMF)

Best for: Robustness, tolerance of functional groups, and scale-up. Target Selectivity: Mixed (typically 2:1 to 4:1 N1:N2).

Materials

| Reagent | Equiv. | Role |

| Indazole Substrate | 1.0 | Starting Material |

| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile |

| Cesium Carbonate (Cs₂CO₃) | 2.0 | Base (Mild, Soluble) |

| DMF (Anhydrous) | 0.1 - 0.2 M | Solvent |

| TBAI (Optional) | 0.1 | Phase Transfer Catalyst |

Step-by-Step Procedure

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-7-chloro-3-methyl-1H-indazole (1.0 equiv) and anhydrous DMF (concentration ~0.15 M).

-

Base Addition: Add Cs₂CO₃ (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/equilibration.

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

-

Note: If the alkyl halide is a solid, dissolve in minimal DMF before addition.

-

-

Reaction: Stir at 60 °C for 4–16 hours. Monitor by LCMS.

-

Checkpoint: If conversion is <50% after 4h, add TBAI (0.1 equiv) and increase temp to 80 °C.

-

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc (10 volumes) and wash with water (3 x 5 volumes) to remove DMF.

-

Wash with Brine (1 x 5 volumes).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Method B: High-Selectivity Protocol (NaH / THF)

Best for: Maximizing N1 selectivity (thermodynamic control) and reactive electrophiles. Safety Warning: NaH generates H₂ gas. Handle under inert atmosphere.

Step-by-Step Procedure

-

Setup: Flame-dry a flask and purge with Nitrogen/Argon.

-

Deprotonation: Suspend NaH (60% in oil, 1.5 equiv) in anhydrous THF at 0 °C.

-

Addition: Add a solution of Indazole (1.0 equiv) in THF dropwise to the NaH suspension.

-

Observation: Evolution of H₂ gas. Stir at 0 °C for 30 min, then warm to RT for 30 min.

-

-

Alkylation: Cool back to 0 °C. Add Alkyl Halide (1.2 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Quench: Carefully quench with sat. NH₄Cl solution at 0 °C.

-

Workup: Extract with EtOAc, dry, and concentrate.

Purification & Structural Assignment (Critical)

Separating N1 and N2 isomers is the most critical step. They often have similar Rf values but distinct polarity trends.

Chromatography Strategy

-

Stationary Phase: Silica Gel (standard).

-

Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0% → 40% EtOAc).

-

Elution Order:

-

N2-Isomer: Typically elutes first (less polar due to shielding of the lone pair).

-

N1-Isomer: Typically elutes second (more polar).

-

Structural Confirmation (NOESY/HMBC)

Do not rely solely on elution order. You must validate regiochemistry using 2D NMR.

| Feature | N1-Alkylated Product | N2-Alkylated Product |

| NOESY Correlation | N-CH₂ ↔ C7-H (None) (Due to C7-Cl, no proton is at C7. Look for lack of correlation to C3-Me) | N-CH₂ ↔ C3-Me (Strong correlation between N-alkyl protons and C3-Methyl group) |

| ¹³C Chemical Shift | C3 often shifted upfield relative to N2 isomer. | C3 often shifted downfield. |

Decision Tree for Optimization

Figure 2: Optimization logic for improving regioselectivity.

References

-

Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Analogous Scaffold): Asad, N., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir."[2] Molecules, 2024, 29(12), 2705. [Link] Context: Describes the synthesis of the core scaffold and challenges in regioselective functionalization.

-

Regioselective N-Alkylation of Indazoles: Meanwell, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."[3][4] Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1952. [Link] Context: Definitive guide on how C3 and C7 substituents influence N1 vs N2 ratios.

-

Indazole Synthesis & Functionalization Review: Gaertner, R. "The Chemistry of Indazoles." Organic Reactions, 2011.[5] [Link] Context: General reactivity patterns of the indazole nucleus.

-

Computational Analysis of Indazole Tautomers: WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." [Link] Context: Insights into the energy differences between N1 and N2 tautomers.

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. Indazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-7-chloro-3-methyl-1H-indazole Synthesis

The following is a comprehensive technical support guide for the synthesis and troubleshooting of 4-Bromo-7-chloro-3-methyl-1H-indazole . This guide is structured for researchers and process chemists, focusing on the critical SNAr cyclization pathway, which is the industry standard for constructing highly substituted indazoles.[1]

Core Synthesis Strategy & Pathway

The most robust route to 4-Bromo-7-chloro-3-methyl-1H-indazole (Target) is the hydrazine-mediated cyclization of a 2-fluoroacetophenone precursor. This method is preferred over diazotization of anilines for this specific substitution pattern due to higher regioselectivity and scalability.

Retrosynthetic Logic

To achieve the 4-Br, 7-Cl substitution pattern on the indazole core:

-

Position 3-Methyl : Derived from the acetyl methyl group.

-

Position 4-Bromo : Corresponds to the ortho-position (C6) of the acetophenone phenyl ring relative to the acetyl group.

-

Position 7-Chloro : Corresponds to the meta-position (C3) of the acetophenone phenyl ring (adjacent to the fluorine leaving group).

Key Starting Material (KSM): 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanone.[1]

Figure 1: Synthetic workflow from commercial halides to the target indazole.

Validated Experimental Protocol

This protocol is adapted from analogous high-value indazole intermediates (e.g., Lenacapavir fragments) and optimized for the steric crowding of the 4,7-dihalo system.

Step 1: Cyclization

| Parameter | Specification | Rationale |

| Precursor | 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanone | High purity (>98%) required to prevent des-halo byproducts.[1] |

| Reagent | Hydrazine Hydrate (5.0 - 10.0 equiv) | Excess drives the equilibrium towards the hydrazone and acts as an HF scavenger.[1] |

| Solvent | n-Butanol (preferred) or Ethanol | n-BuOH (bp 117°C) allows higher reaction temps to overcome steric hindrance at the C2-F position.[1] |

| Temperature | 110°C (Reflux) | Critical for the SNAr step.[1] Lower temps (80°C) often stall at the hydrazone intermediate. |

| Time | 12 - 24 Hours | Monitor by LCMS until the hydrazone intermediate is <2%. |

Procedure:

-

Dissolve 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanone (1.0 eq) in n-Butanol (10 volumes).

-

Add Hydrazine Hydrate (5.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux (115–117°C) .

-

Checkpoint: At 2 hours, LCMS usually shows conversion to the open-chain hydrazone. Continued reflux is required for ring closure (cyclization).

-

Once complete, cool to 0°C. The product often precipitates.

-

Isolation : Filter the solid. If no precipitate, concentrate the solvent, add water, and extract with EtOAc.

Troubleshooting Guide (FAQ)

Issue 1: Reaction Stalls at Intermediate

Symptom: LCMS shows a major peak with Mass = Target + 18 (or similar), corresponding to the uncyclized hydrazone.[1] Root Cause: The fluorine at position 2 is deactivated by the electron-donating effect of the formed hydrazone nitrogen, or sterics from the 3-chloro group are hindering the SNAr attack. Corrective Actions:

-

Increase Temperature: Switch from Ethanol to n-Butanol or DMAc (Dimethylacetamide) to reach >120°C.

-

Acid Catalyst: Add 0.5 equiv of Acetic Acid .[1] Protonation of the fluorine (or the hydrazone) can activate the ring for nucleophilic attack.

-

Base Promoter: Alternatively, use K2CO3 (2.0 eq) to neutralize the HF formed, pushing the equilibrium forward.

Issue 2: Low Yield / Multiple Impurities

Symptom: "Messy" LCMS trace with de-halogenated byproducts. Root Cause: Hydrazine is a reducing agent. At high temperatures, it can reduce the C-Br or C-Cl bonds (hydrodehalogenation), especially if trace metals are present. Corrective Actions:

-

Metal Scavenging: Ensure the starting material is free of Pd or Cu residues from previous steps (if applicable).

-

Stoichiometry Control: Reduce hydrazine to 3.0 equiv and monitor closely.

-

Alternative Reagent: Use Methylhydrazine (if N-methyl is desired directly, though this changes the target) or protect the hydrazine if reduction is severe (rare for this substrate).

Issue 3: Regioisomer Formation

Symptom: Formation of 2H-indazole vs 1H-indazole. Insight: The 1H-indazole (thermodynamic product) is generally favored. However, alkylation after synthesis often yields a mixture. Verification: In the cyclization step, the proton usually resides on N1 (1H-tautomer) due to the hydrogen bond with the C7-Cl, or it exists in equilibrium. Action: No specific action needed during cyclization. If N-alkylation is the next step, use specific conditions (e.g., NaH/DMF vs. Mitsunobu) to control regioselectivity.

Advanced Troubleshooting: Precursor Synthesis

If the acetophenone precursor is not commercially available, it must be synthesized via Directed Ortho Lithiation (DoM) .

Protocol:

-

Start: 1-Bromo-4-chloro-3-fluorobenzene.

-

Reagent: LDA (Lithium Diisopropylamide), THF, -78°C.

-

Mechanism: The proton at C2 is flanked by Br and F. While the proton at C5 is flanked by Cl and H, the acidity at C2 is significantly higher due to the inductive effect of two halogens. However, steric crowding is high.

-

Quench: Add Acetic Anhydride or N-Methoxy-N-methylacetamide (Weinreb amide).[1]

-

Critical Check: Verify the regiochemistry by NMR (NOE or coupling constants). The acetyl group must be adjacent to the Fluorine to allow cyclization.

Figure 2: Decision tree for common cyclization issues.

References

-

Lyons, M. et al. (2024).[1] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

- Relevance: Establishes the SNAr cyclization conditions for 4,7-dihaloindazoles using hydrazine.

-

Lefebvre, V. et al. (2010). General and Efficient Synthesis of Indazoles via SNAr Reaction of Hydrazine with o-Fluorobenzonitriles. Journal of Organic Chemistry, 75(8), 2730–2732.

- Relevance: Foundational text on the mechanism and solvent effects in fluoro-aromatic cycliz

-

BenchChem . 4-Bromo-7-chloro-3-methyl-1H-indazole Product Page.

- Relevance: Confirms the existence and commercial classific

Sources

scale-up challenges for the synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole. Recognizing the nuances and challenges inherent in scaling up heterocyclic synthesis, this document provides in-depth troubleshooting advice and frequently asked questions to navigate potential experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to Synthetic Strategy

The synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole is a multi-step process that requires careful control of reaction conditions to ensure both safety and product quality. A common and logical synthetic route commences with a substituted aniline, proceeds through a diazotization reaction, and culminates in the formation of the indazole ring. This guide will focus on a plausible and widely applicable pathway: the diazotization of a substituted 2-aminoacetophenone followed by intramolecular cyclization.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole, with a focus on challenges pertinent to scaling up the reaction from laboratory to pilot or production scale.

Question 1: My diazotization reaction is showing poor conversion and significant side product formation. What are the likely causes and how can I optimize this critical step?

Answer:

The diazotization of an aromatic amine is a highly exothermic and sensitive reaction, and its success is paramount for the overall synthetic efficiency.[1][2] Poor conversion and the formation of impurities often stem from inadequate temperature control and improper stoichiometry of reagents.

-

Causality and Optimization:

-

Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures, readily decomposing to form phenols and other byproducts.[3][4] It is crucial to maintain a reaction temperature between 0 and 5 °C. On a larger scale, this becomes more challenging due to the decreased surface area-to-volume ratio, which hinders efficient heat dissipation.[5]

-

Scale-Up Solution: Employ a jacketed reactor with a reliable cooling system. For highly exothermic additions, consider a semi-batch process where the sodium nitrite solution is added slowly and controllably to maintain the desired temperature.[6]

-

-

Stoichiometry and Reagent Addition: An excess of nitrous acid can lead to unwanted side reactions and decrease the stability of the diazonium salt.[3] Conversely, insufficient acid can result in incomplete diazotization.

-

Best Practice: Use a stoichiometric amount of sodium nitrite and a slight excess of mineral acid. The amine should be combined with the acid first, followed by the slow, subsurface addition of the sodium nitrite solution to minimize localized high concentrations and gas evolution.[3][4] Regularly check for the presence of excess nitrous acid using starch-iodide paper and quench any excess with urea or sulfamic acid.[3]

-

-

Mixing: Inadequate mixing can lead to localized "hot spots" and uneven reagent distribution, promoting side reactions. This is a common issue during scale-up.

-

Scale-Up Solution: Ensure the reactor is equipped with an appropriate agitator that provides efficient mixing for the reaction volume. The choice of stirrer (e.g., turbine, pitched blade) should be evaluated for its ability to maintain homogeneity.[7]

-

-

Question 2: During the cyclization step to form the indazole ring, I am observing the formation of a significant amount of tar-like impurities, making purification difficult. How can I mitigate this?

Answer:

The intramolecular cyclization to form the indazole ring can be sensitive to reaction conditions, and the formation of polymeric or tar-like impurities is often a sign of competing side reactions or product degradation.

-

Causality and Optimization:

-

Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the degradation of the desired product or intermediates. Indazoles, while aromatic, can be susceptible to decomposition under harsh conditions.

-

Optimization Strategy: Conduct small-scale experiments to determine the optimal temperature and reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to stop the reaction once the starting material is consumed and before significant degradation of the product occurs.

-

-

Atmosphere Control: The presence of oxygen can sometimes promote oxidative side reactions, leading to colored impurities.

-

Recommendation: Conduct the cyclization reaction under an inert atmosphere, such as nitrogen or argon, especially if the reaction is run at elevated temperatures.

-

-

pH Control: The pH of the reaction mixture can influence the stability of the product and the rate of side reactions.

-

Troubleshooting Step: After the cyclization is complete, carefully adjust the pH of the mixture during workup to ensure the product is in its most stable form for extraction and purification.

-

-

Question 3: I am struggling with the purification of the final product. Column chromatography is not practical for the scale I am working at. Are there alternative purification strategies?

Answer:

Purification is a common bottleneck in scaling up the synthesis of pharmaceutical intermediates. While column chromatography is a powerful laboratory technique, it is often not economically viable for large-scale production.[8][9]

-

Alternative Purification Strategies:

-

Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds. The key is to find a suitable solvent system.

-

Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system where the 4-Bromo-7-chloro-3-methyl-1H-indazole has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing indazoles include ethanol, isopropanol, toluene, and mixtures with heptane.

-

-

Slurry Washing: If the impurities are significantly more soluble in a particular solvent than the desired product, a slurry wash can be an effective purification step. The crude product is stirred as a slurry in the chosen solvent, and the solid is then isolated by filtration.

-

Acid-Base Extraction: As an indazole, the product has basic properties. An acid-base extraction can be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the indazole into the aqueous phase. The aqueous phase is then basified to precipitate the purified product, which can be collected by filtration.

-

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole?

A1: The primary safety concerns are associated with the diazotization step.[1]

-

Thermal Runaway: The reaction is highly exothermic, and a loss of cooling can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[2][6]

-

Explosion Hazard: Solid diazonium salts are shock-sensitive and can be explosive.[1][3] Therefore, they should never be isolated in a dry state. The reaction should be designed so that the diazonium salt is generated and consumed in situ.

-

Toxic Gas Evolution: The decomposition of nitrous acid can release toxic nitrogen oxides (NOx).[1] All operations should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas handling.

Q2: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

-

Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.

-

Purity Assessment: The purity of the final product should be assessed by HPLC with a UV detector. The identity and structure of the compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Q3: Can you provide a general overview of a plausible synthetic workflow for 4-Bromo-7-chloro-3-methyl-1H-indazole?

A3: A plausible and common synthetic route would involve the following steps:

-

Starting Material: A suitably substituted aniline, such as 2-amino-4-bromo-1-chloro-acetophenone.

-

Diazotization: The aniline derivative is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at 0-5 °C to form the corresponding diazonium salt in situ.

-

Cyclization: The diazonium salt intermediate undergoes spontaneous or induced intramolecular cyclization to form the 4-Bromo-7-chloro-3-methyl-1H-indazole.

-

Workup and Isolation: The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent.

-

Purification: The crude product is purified by recrystallization or another suitable non-chromatographic method to yield the final product.

Visualizing the Workflow

Synthetic Pathway Overview

Caption: A generalized workflow for the synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues in the synthesis.

Experimental Protocols

Illustrative Protocol for Diazotization and Cyclization

Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific starting materials and scale of operation. A thorough risk assessment should be conducted before commencing any experimental work.

Step 1: Diazotization

-

To a jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add the starting aniline (1.0 eq) and a suitable solvent (e.g., aqueous HCl).

-

Cool the mixture to 0-5 °C using the reactor's cooling system.

-

Prepare a solution of sodium nitrite (1.0-1.1 eq) in water and cool it to 0-5 °C.

-

Slowly add the sodium nitrite solution to the aniline suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

Step 2: Cyclization and Workup

-

Allow the reaction mixture to slowly warm to room temperature or gently heat as required to facilitate cyclization. Monitor the reaction by HPLC.

-

Once the reaction is complete, cool the mixture and adjust the pH to 7-8 with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Select a suitable recrystallization solvent or solvent system based on laboratory-scale trials.

-